N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives. These compounds are known for their unique structural features and potential biological activities. The presence of a bicyclic ring system and various functional groups makes this compound an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic ring system . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acid to facilitate the reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a selective antagonist for chemokine receptors, such as CXCR2, which are involved in cancer metastasis . In medicine, its stability in simulated intestinal and gastric fluids, as well as in plasma, makes it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, it can inhibit their activity and prevent the signaling pathways that lead to cancer cell migration and metastasis . Molecular docking studies have provided insights into the binding configuration of this compound, which helps in understanding its selectivity and potency .
Comparison with Similar Compounds
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can be compared with other bicyclo[2.2.1]heptane derivatives, such as N,N′-diarylsquaramide compounds. These similar compounds also exhibit selective antagonistic activity towards chemokine receptors and have been studied for their anti-cancer properties . The uniqueness of this compound lies in its specific structural features and its high stability in various biological fluids .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-15(2)16(3)8-9-17(15,13(21)12(16)20)14(22)19-11-7-5-4-6-10(11)18/h4-7H,8-9H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRYPWPKUXICNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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